2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the thiobenzaldehyde group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require the presence of a base catalyst and are conducted under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate
- 2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl 3-acetamidobenzoate
- 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile
Uniqueness
2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-3-4-6-16(15)12-20/h3-7,9,11-12H,8,10H2,1-2H3 |
InChI Key |
SIWUALSXKANZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C=S)C |
Origin of Product |
United States |
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